![molecular formula C15H17N5O2S B2903514 1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1903884-11-6](/img/structure/B2903514.png)
1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
The compound “1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including an ethyl group, a pyrazole group, a carboxamide group, and a thieno[2,3-d]pyrimidinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The thieno[2,3-d]pyrimidinone group, for example, is a bicyclic structure containing a sulfur atom . The pyrazole group is a five-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound based on its structure include its polarity, solubility, and reactivity .Scientific Research Applications
Antiviral Research
Thieno[2,3-d]pyrimidine derivatives have been studied for their antiviral properties. The structural similarity of the compound to these derivatives suggests potential utility in the development of new antiviral medications. Research has indicated that modifications to the thieno[2,3-d]pyrimidine scaffold can lead to compounds with substantial antiviral activity .
Anticancer Activity
The cytotoxic properties of thieno[2,3-d]pyrimidine derivatives make them candidates for cancer treatment research. Studies have shown that certain derivatives can be synthesized to target various cancer cell lines, providing a pathway for the development of new chemotherapeutic agents .
Antioxidant Capabilities
Compounds based on the thieno[2,3-d]pyrimidine structure have been associated with antioxidant properties. These antioxidants are valuable in preventing oxidative stress-related diseases, and the compound could contribute to this field by acting as a scavenger of reactive oxygen species .
Antibacterial and Antifungal Applications
The structural framework of thieno[2,3-d]pyrimidine is known to exhibit antibacterial and antifungal activities. This suggests that the compound could be used as a starting point for the synthesis of new antibiotics and antifungal medications .
Anti-inflammatory Properties
Derivatives of thieno[2,3-d]pyrimidines have shown anti-inflammatory effects. The compound’s similarity to these derivatives may allow it to serve as a lead compound in the development of new anti-inflammatory drugs .
Agricultural Chemical Research
Thieno[2,3-d]pyrimidine derivatives have been explored for their herbicidal and plant growth regulatory properties. This indicates that the compound could have applications in the synthesis of new agricultural chemicals that help manage plant growth and control weeds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-3-20-12(4-6-17-20)13(21)16-7-8-19-10(2)18-14-11(15(19)22)5-9-23-14/h4-6,9H,3,7-8H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDBJAARZXTYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide |
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